Torilolon

Übersicht

Beschreibung

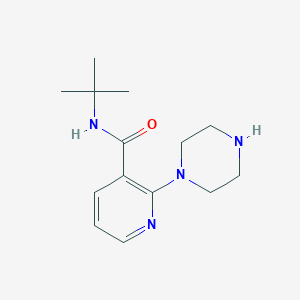

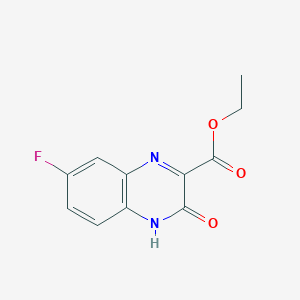

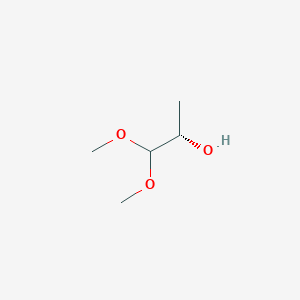

Torilolone is a natural compound isolated from the roots of Schizandra chinensis. It is a guaiane-type sesquiterpene with a molecular formula of C15H24O3 and a molecular weight of 252.35 g/mol . This compound has been shown to possess hepatoprotective and antioxidant activities, making it a subject of interest in various scientific fields .

Wissenschaftliche Forschungsanwendungen

Torilolone has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and properties of guaiane-type sesquiterpenes.

Biology: Torilolone’s antioxidant and hepatoprotective activities make it a valuable compound for studying cellular protection mechanisms.

Medicine: Research has shown that torilolone inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of prostaglandins.

Wirkmechanismus

Target of Action

Torilolone is a compound derived from the fruit of the plant Torilis japonica It’s known that torilolone has hepatoprotective effects , suggesting it may interact with liver cells or enzymes involved in liver function

Mode of Action

It’s known that torilolone possesses various potent bioactivities It’s likely that Torilolone interacts with its targets to exert these effects

Biochemical Pathways

Given its hepatoprotective effects , it’s likely that Torilolone affects pathways related to liver function and health

Result of Action

Torilolone has been shown to have hepatoprotective effects . This suggests that the molecular and cellular effects of Torilolone’s action may involve the protection of liver cells from damage.

Biochemische Analyse

Biochemical Properties

Torilolone plays a significant role in biochemical reactions. It inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of prostaglandins . This compound also significantly inhibits the activity of p53, a protein that has been implicated in tumorigenesis .

Cellular Effects

Torilolone influences cell function by inhibiting the growth of cancer cells and exhibiting anti-inflammatory effects . It also significantly inhibits the activity of p53, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Torilolone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the production of prostaglandins and the activity of p53 .

Temporal Effects in Laboratory Settings

The effects of Torilolone change over time in laboratory settings. It has been shown to inhibit drug-induced liver injury in rats, which may be due to its antioxidant activity

Metabolic Pathways

Torilolone is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Torilolone is primarily isolated from natural sources, specifically the roots of Schizandra chinensis. The extraction process involves the use of organic solvents to separate the compound from the plant material. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure torilolone .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for torilolone. The compound is mainly produced for research purposes through the extraction and purification process described above .

Analyse Chemischer Reaktionen

Types of Reactions: Torilolone undergoes various chemical reactions, including:

Oxidation: Torilolone can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in torilolone, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the torilolone molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Vergleich Mit ähnlichen Verbindungen

Schizandrin: A compound also isolated from Schizandra chinensis, known for its antioxidant and hepatoprotective properties.

Uniqueness of Torilolone: Torilolone is unique due to its specific combination of biological activities, including its potent inhibition of p53 activity, which is not commonly observed in other similar compounds . This makes torilolone a promising candidate for further research in cancer therapy and liver protection.

Eigenschaften

IUPAC Name |

(5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-5-14(17)12(15(3,4)18)6-11-9(2)13(16)7-10(8)11/h8,10,12,14,17-18H,5-7H2,1-4H3/t8-,10+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDODTPRRLQGHP-LGYCOIBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is torilolone and where is it found?

A1: Torilolone is a guaiane-type sesquiterpene primarily isolated from the fruits of Daucus carota (commonly known as carrots). [, , ] It is often found alongside other related sesquiterpenes like torilin. [, ]

Q2: What is the structure of torilolone and how was it elucidated?

A2: While the provided abstracts do not detail the full spectroscopic data, they confirm that the structure of torilolone and its derivatives have been elucidated using a combination of techniques. These include:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the compound's structure. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Various NMR techniques (likely including 1H, 13C, and 2D experiments like COSY, HSQC, HMBC) were employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, ]

- Chemical Degradation: This may have involved specific reactions to cleave the molecule at known positions, aiding in structural confirmation. [, ]

Q3: Have any biological activities been reported for torilolone or its derivatives?

A3: Yes, research suggests potential for torilolone and its derivatives in the following areas:

- Cytotoxicity: Several guaiane sesquiterpenoids, including torilin, 1β-hydroxytorilin, and 1α-hydroxytorilin (isolated alongside torilolone from Torilis japonica) displayed cytotoxic activity against Lewis lung carcinoma (LLC) cells. []

- Hepatoprotective Effects: Torilolone itself exhibited hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. []

Q4: Have any glycosylated forms of torilolone been discovered?

A4: Yes, several glycosides of torilolone have been identified from Daucus carota fruits, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)

![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)

![(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide](/img/structure/B1640698.png)